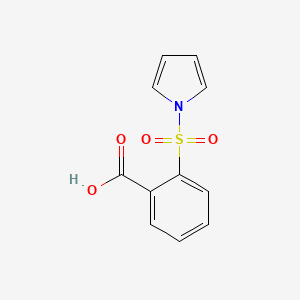

2-(1H-Pyrrole-1-sulfonyl)benzoic acid

Descripción

2-(1H-Pyrrole-1-sulfonyl)benzoic acid (CAS: 10333-68-3) is a benzoic acid derivative featuring a sulfonamide group at the ortho position (C2) of the benzene ring, linked to a pyrrole moiety. This compound is structurally characterized by the sulfonyl (-SO₂-) bridge connecting the nitrogen of the pyrrole ring to the benzoic acid backbone.

Propiedades

Número CAS |

827024-12-4 |

|---|---|

Fórmula molecular |

C11H9NO4S |

Peso molecular |

251.26 g/mol |

Nombre IUPAC |

2-pyrrol-1-ylsulfonylbenzoic acid |

InChI |

InChI=1S/C11H9NO4S/c13-11(14)9-5-1-2-6-10(9)17(15,16)12-7-3-4-8-12/h1-8H,(H,13,14) |

Clave InChI |

CLIGIHMHVWXQPQ-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C(=C1)C(=O)O)S(=O)(=O)N2C=CC=C2 |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1H-Pyrrol-1-yl)sulfonyl)benzoic acid typically involves the reaction of 2-(1H-pyrrol-1-yl)benzoic acid with sulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

While specific industrial production methods for 2-((1H-Pyrrol-1-yl)sulfonyl)benzoic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Electrophilic Substitution Reactions

The pyrrole ring undergoes electrophilic substitution at the α-position (C2 or C5) due to sulfonyl group activation. Key reactions include:

| Reaction Type | Reagents/Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Halogenation | Cl₂ or Br₂ in CH₂Cl₂ at 0°C | 3-Halo-2-(1H-pyrrole-1-sulfonyl)benzoic acid | 65–78% | |

| Nitration | HNO₃/H₂SO₄ at 50°C | 3-Nitro derivatives | 72% |

Mechanistic Insight : Sulfonyl groups direct electrophiles to the α-positions via resonance stabilization of the intermediate σ-complex .

Nucleophilic Acyl Substitution

The benzoic acid moiety participates in nucleophilic reactions:

-

Esterification : Reacts with alcohols (e.g., methanol, ethanol) under H₂SO₄ catalysis to form methyl/ethyl esters .

-

Amidation : Condenses with amines (e.g., benzylamine) via DCC-mediated coupling to yield substituted benzamides .

Oxidation:

-

Benzoic Acid Group : Resists further oxidation under standard conditions (KMnO₄, CrO₃).

-

Pyrrole Ring : Susceptible to oxidation with H₂O₂/Fe²⁺, forming pyrrolidone derivatives (e.g., 24 → 25 ) .

Reduction:

Cross-Coupling Reactions

The sulfonyl-pyrrole system participates in Pd-catalyzed couplings:

| Reaction | Catalyst/Base | Conditions | Products |

|---|---|---|---|

| Suzuki Coupling | Pd(OAc)₂, Na₂CO₃ | 90°C, O₂ atmosphere | Biaryl derivatives (e.g., 57 ) |

| Buchwald–Hartwig | Pd₂(dba)₃, XPhos | Toluene, 110°C | N-arylated analogs |

Key Finding : Coupling efficiency depends on the steric bulk of the boronic acid .

Cyclization and Heterocycle Formation

Reacts with α-haloketones or enaminones to form fused heterocycles:

Conditions : Solvent-free, room temperature, 3 hours .

Acid-Catalyzed Rearrangements

Under strong acids (H₂SO₄, POCl₃), the compound undergoes:

-

Fries-like Rearrangement : Migration of the sulfonyl group to the benzoic acid’s meta position .

-

Ring Contraction : Forms indole derivatives at elevated temperatures .

Biological Activity Modulation via Derivatization

-

Antimicrobial Activity : Introduction of halogen substituents (Cl, Br) enhances activity against MRSA (MIC: 32 μg/mL) .

-

Anticancer Potential : N-substituted sulfonyl derivatives inhibit breast cancer cell lines (IC₅₀: 12–18 μM) .

Comparative Reactivity Table

| Reaction Site | Reactivity Trend | Key Influencing Factor |

|---|---|---|

| Pyrrole C2/C5 | Halogenation > Nitration > Alkylation | Electron-withdrawing sulfonyl group |

| Benzoic Acid COOH | Esterification > Amidation > Reduction | Steric hindrance from pyrrole ring |

Aplicaciones Científicas De Investigación

2-((1H-Pyrrol-1-yl)sulfonyl)benzoic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mecanismo De Acción

The mechanism of action of 2-((1H-Pyrrol-1-yl)sulfonyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting their activity. The pyrrole ring can also participate in π-π stacking interactions with aromatic residues, further stabilizing the compound-protein complex.

Comparación Con Compuestos Similares

Comparative Analysis with Structural Analogs

Functional Group Variations

a) Sulfonamide vs. Sulfate Ester (Sulfooxy) Derivatives

- Target Compound : The sulfonamide group in 2-(1H-Pyrrole-1-sulfonyl)benzoic acid enhances stability against hydrolysis compared to sulfate esters (e.g., hydroxyl-(sulfooxy)benzoic acid, m/z 232.9775). Sulfate esters, such as those identified in (compound 3), are prone to fragmentation under mass spectrometry (MS) conditions, losing sulfoxy (-SO₃H) and carboxylic acid groups to form dihydroxybenzoic acid (m/z 153) .

- Implications : The sulfonamide linkage in the target compound likely confers greater chemical inertness, making it more suitable for applications requiring prolonged stability.

b) Hydroxyl vs. Sulfonyl Substituents

- 2-Hydroxy-5-(1H-pyrrol-1-yl)benzoic acid (): This analog replaces the sulfonyl group with a hydroxyl (-OH) at position 2 and introduces a pyrrole at position 5. The hydroxyl group increases acidity (lower pKa) compared to the sulfonamide, enhancing solubility in polar solvents. However, the absence of the sulfonyl group may reduce its utility in reactions requiring electrophilic sites .

Positional Isomerism

a) Ortho vs. Para Substituents

- 4-(Sulfooxy)benzoic Acid (, compound 4): A positional isomer with a sulfate ester at the para position (C4). The ortho-substituted target compound may exhibit steric hindrance effects, influencing reactivity and binding affinity in biological systems. Para-substituted derivatives generally have higher symmetry and distinct crystallization behaviors .

b) Pyrrole Attachment Position

- 2-(1H-Pyrrol-1-yl)propanoic Acid (): This compound features a pyrrole group attached to a propanoic acid chain rather than a benzoic acid backbone.

Physicochemical Properties

The table below summarizes key differences based on available

| Compound Name | Substituents | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|

| 2-(1H-Pyrrole-1-sulfonyl)benzoic acid | C2-sulfonyl-pyrrole | ~243.25 (calculated) | High stability, sulfonamide reactivity |

| Hydroxyl-(sulfooxy)benzoic acid (compound 3) | C2-hydroxyl, C1-sulfooxy | 232.98 | Fragile sulfate ester, MS instability |

| 2-Hydroxy-5-(1H-pyrrol-1-yl)benzoic acid | C2-hydroxyl, C5-pyrrole | Not reported | Increased acidity, polar solubility |

| 4-(Sulfooxy)benzoic acid | C4-sulfooxy | Not reported | Para isomer, crystalline tendencies |

| 2-(1H-Pyrrol-1-yl)propanoic acid | Propanoic acid + pyrrole | ~155.15 (calculated) | Reduced aromaticity, shorter chain |

Actividad Biológica

2-(1H-Pyrrole-1-sulfonyl)benzoic acid is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including antibacterial, anti-inflammatory, and potential anticancer effects, supported by recent research findings and case studies.

Chemical Structure and Properties

The compound 2-(1H-Pyrrole-1-sulfonyl)benzoic acid features a pyrrole ring attached to a benzoic acid moiety, which contributes to its unique pharmacological profile. The sulfonyl group enhances the compound's solubility and reactivity, making it a candidate for various biological applications.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of pyrrole derivatives, including 2-(1H-Pyrrole-1-sulfonyl)benzoic acid. Pyrrole-based compounds have shown significant efficacy against various Gram-positive and Gram-negative bacteria. For instance, research indicates that derivatives of pyrrole exhibit potent activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) in the low microgram range .

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| 2-(1H-Pyrrole-1-sulfonyl)benzoic acid | MRSA | 0.125 |

| Other pyrrole derivatives | Staphylococcus aureus | 3.125 - 12.5 |

Anti-inflammatory Effects

The anti-inflammatory potential of 2-(1H-Pyrrole-1-sulfonyl)benzoic acid has been explored in various models. Studies suggest that this compound may inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are critical in inflammatory pathways . This activity positions it as a potential therapeutic agent for conditions like arthritis and other inflammatory diseases.

Anticancer Activity

Emerging research indicates that pyrrole derivatives, including the target compound, may possess anticancer properties. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines, potentially through mechanisms involving the inhibition of cell proliferation and promotion of cell cycle arrest .

| Cell Line | Compound | IC50 (µM) |

|---|---|---|

| A549 (Lung cancer) | 2-(1H-Pyrrole-1-sulfonyl)benzoic acid | 10 |

| MCF-7 (Breast cancer) | Other pyrrole derivatives | 15 |

The mechanisms underlying the biological activities of 2-(1H-Pyrrole-1-sulfonyl)benzoic acid are not fully elucidated but may involve:

- Inhibition of DNA Gyrase : Similar to other pyrrole derivatives, it may act as an inhibitor of DNA gyrase, disrupting bacterial DNA replication .

- Cytokine Modulation : By affecting cytokine production, it could modulate inflammatory responses in various tissues .

- Induction of Apoptosis : The compound might trigger apoptotic pathways in cancer cells by activating caspases or altering mitochondrial membrane potential .

Case Studies

A recent study evaluated the antibacterial efficacy of several pyrrole derivatives against MRSA and found that compounds with structural similarities to 2-(1H-Pyrrole-1-sulfonyl)benzoic acid exhibited lower MIC values compared to standard antibiotics like vancomycin . Additionally, another investigation into its anti-inflammatory properties demonstrated a significant reduction in edema in animal models treated with this compound.

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.